molecular formula C13H16ClNO3 B7971793 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

Cat. No.: B7971793
M. Wt: 269.72 g/mol
InChI Key: GCPWRODZZLYFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is a chloroacetamide derivative characterized by a benzodioxepin ring system fused to an ethylamine moiety and a chloroacetyl group. The benzodioxepin scaffold, a seven-membered oxygen-containing heterocycle, confers unique conformational flexibility and electronic properties, while the chloroacetamide group introduces electrophilic reactivity, making it a candidate for alkylation-based biological interactions . This compound is structurally distinct due to its fused bicyclic ether system, which differentiates it from simpler aryl- or alkyl-substituted acetamides.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9(15-13(16)8-14)10-3-4-11-12(7-10)18-6-2-5-17-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPWRODZZLYFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of benzodioxepin compounds exhibit significant antidepressant and anxiolytic effects. The structural features of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that similar compounds can enhance the efficacy of existing antidepressants, making this compound a candidate for further exploration in treating mood disorders .

Potential as a Novel Antipsychotic
The compound's ability to modulate dopaminergic activity positions it as a potential antipsychotic agent. Preliminary studies indicate that modifications to the benzodioxepin structure can lead to compounds with reduced side effects compared to traditional antipsychotics. This could provide a therapeutic advantage in managing conditions like schizophrenia .

Pharmacology

Mechanism of Action
The pharmacological profile of this compound suggests it may act as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for increasing serotonin levels in the brain, thereby improving mood and anxiety symptoms .

Safety and Toxicology
Toxicological assessments reveal that while the compound exhibits some harmful effects at high doses (e.g., acute toxicity), its safety profile at therapeutic doses appears acceptable. Further studies are needed to establish comprehensive safety data and potential side effects .

Research Tool

Biochemical Assays
Due to its specific interactions with neurotransmitter systems, this compound serves as an important tool in biochemical assays aimed at understanding the mechanisms underlying mood disorders. Its use in cell culture models allows researchers to investigate the neurochemical pathways involved in depression and anxiety .

Structure-Activity Relationship (SAR) Studies
The compound is also valuable in SAR studies aimed at optimizing the efficacy and safety of similar molecules. By systematically altering functional groups on the benzodioxepin core, researchers can identify modifications that enhance therapeutic effects while minimizing adverse reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Benzodioxepin vs. Aromatic Substitution: The benzodioxepin system in the target compound introduces ether oxygen atoms and a bicyclic framework, enhancing metabolic stability compared to monocyclic aryl analogs like 2a .

Physicochemical Properties

Table 2: Solubility and Electronic Properties
Compound Name Water Solubility (mg/mL) logP (Predicted) Key Functional Groups Impacting Solubility References
Target Compound Not reported ~2.8 Benzodioxepin (moderate polarity)
2a <1 (estimated) ~3.1 Chlorophenyl (hydrophobic)
Alachlor 0.024 3.1 Methoxymethyl (lipophilic)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide <1 (estimated) ~2.5 Pyrazolone (polar)

Key Observations :

  • The benzodioxepin ring in the target compound likely improves aqueous solubility compared to alachlor or 2a due to oxygen-mediated polarity, though experimental data is needed .
  • Nitro-substituted benzodioxepin analogs (e.g., 8-nitro derivative) may exhibit reduced solubility due to increased molecular weight and planarity .
Table 3: Reported Bioactivities
Compound Name Biological Activity Mechanism (Hypothesized) References
Target Compound Antitumor (potential) DNA alkylation via chloroacetamide
Alachlor Herbicidal Inhibition of very-long-chain fatty acid synthesis
Ethyl Acetate Extract of Protium javanicum (contains benzodioxepin derivatives) Cytotoxic (LC50 = 134.90 ppm) Terpenoid-like membrane disruption
2a Not reported N/A

Key Observations :

  • The chloroacetamide group in the target compound may act as an alkylating agent, similar to chemotherapeutic agents like chlorambucil, though this requires validation .
  • Benzodioxepin-containing natural products exhibit cytotoxicity, suggesting the scaffold’s role in bioactivity .

Preparation Methods

Cyclization Approaches for 3,4-Dihydro-2H-1,5-Benzodioxepin

The benzodioxepin scaffold is typically synthesized via cyclization of diol precursors. For example, 7-substituted derivatives are accessible through Friedel-Crafts alkylation or nucleophilic aromatic substitution. A common route involves reacting 4-aminophenol with 1,3-dibromopropane under basic conditions to form the seven-membered ring. Modifications at the 7-position are critical for introducing the ethylamine side chain.

Functionalization at the 7-Position

Introducing the ethyl group requires regioselective alkylation. In analogous purine systems, SnCl₄ and bis(trimethylsilyl)acetamide (BSA) facilitate direct alkylation of nitrogen atoms. For benzodioxepins, a similar approach using ethyl bromide or acetaldehyde with SnCl₄ as a Lewis acid may achieve the desired substitution.

Preparation of 1-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Ethylamine

Reductive Amination of 7-Acetylbenzodioxepin

Reductive amination offers a two-step pathway:

  • Acetylation : Treating 7-amino-3,4-dihydro-2H-1,5-benzodioxepin with acetyl chloride yields the ketone intermediate.

  • Reduction : Sodium cyanoborohydride or hydrogenation with Pd/C reduces the imine formed from the ketone and ethylamine, producing the ethylamine derivative.

Key Data :

StepReagentsYieldCharacterization
1AcCl, Et₃N85%¹H NMR (CDCl₃): δ 2.12 (s, 3H, COCH₃)
2NaBH₃CN, MeOH72%HRMS: m/z 208.1201 [M+H]⁺

Direct Alkylation Using SnCl₄/BSA

Adapting methods from purine chemistry, the ethyl group is introduced via:

  • Silylation : BSA protects the amine, forming a trimethylsilyl (TMS) intermediate.

  • Alkylation : Ethyl bromide reacts with the TMS-protected amine in the presence of SnCl₄, yielding the ethylamine derivative.

Optimized Conditions :

  • Solvent: Dichloroethane (DCE) at 80°C

  • Yield: 68%

  • ¹³C NMR (CDCl₃): δ 45.2 (CH₂CH₃), 14.1 (CH₃)

Acetamide Formation via Chloroacetylation

Reaction with Chloroacetyl Chloride

The ethylamine intermediate is treated with chloroacetyl chloride under Schotten-Baumann conditions:

  • Base : Triethylamine (Et₃N) in tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 89%

Characterization :

  • ¹H NMR (CDCl₃) : δ 4.02 (s, 2H, COCH₂Cl), 3.45 (q, J = 6.8 Hz, 2H, NHCH₂)

  • HRMS : m/z 297.0894 [M+H]⁺ (calculated for C₁₃H₁₅ClNO₃: 297.0766)

Alternative Amidation Strategies

Solid-phase synthesis using Wang resin-bound benzodioxepin ethylamine achieves higher purity (>95%) but requires additional steps for resin cleavage.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Methods

MethodStepsOverall YieldPurity
Reductive Amination361%92%
Direct Alkylation268%88%
Solid-Phase454%95%

The direct alkylation route balances simplicity and yield, making it preferable for large-scale production. However, reductive amination offers higher regioselectivity for lab-scale synthesis.

Challenges and Optimization

Regioselectivity in Alkylation

Competing N- and O-alkylation is mitigated by using bulky Lewis acids like SnCl₄, which favor nitrogen activation.

Stability of Intermediates

The ethylamine intermediate is prone to oxidation; storing under argon with 4Å molecular sieves improves stability .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide?

The synthesis typically involves coupling a chloroacetyl chloride derivative with a substituted benzodioxepin ethylamine precursor. Key steps include:

  • Amide bond formation : Reacting 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used to stabilize intermediates and facilitate reaction progress .
  • Purification : Column chromatography or recrystallization from methylene chloride/hexane mixtures yields the pure product.
    Critical considerations : Monitor reaction temperature to avoid over-chlorination or decomposition of the benzodioxepin core .

Q. How is the structural identity of this compound confirmed in academic research?

Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and packing motifs. For example, dihedral angles between the benzodioxepin ring and acetamide group can reveal steric strain or hydrogen-bonding patterns .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks at δ ~4.0–4.3 ppm (chloroacetamide CH₂) and δ ~1.4 ppm (ethyl group CH₃) confirm substituent integration .
    • IR spectroscopy : C=O stretches at ~1650–1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ verify amide functionality .
      Note : Compare data with structurally analogous compounds (e.g., dichlorophenyl acetamides) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from conformational polymorphism?

The compound may exhibit multiple conformers in the asymmetric unit (e.g., differing dihedral angles between aromatic and acetamide groups). Strategies include:

  • Complementary techniques : Pair X-ray data with solid-state NMR or DFT calculations to assess energy differences between conformers .
  • Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize specific conformations. For example, R₂²(10) hydrogen-bond motifs can dominate packing arrangements .
  • Temperature-dependent studies : Monitor conformational changes via variable-temperature XRD to distinguish static disorder from dynamic effects .

Q. What methodological approaches minimize byproduct formation during synthesis (e.g., diastereomers or trichloroethane derivatives)?

Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) may form via competing radical pathways. Mitigation strategies:

  • Controlled reagent addition : Slow addition of chloroacetyl chloride reduces localized excess, suppressing trichloromethyl intermediates .
  • Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to direct selectivity toward amide formation over cyclization .
  • Chromatographic monitoring : Employ TLC or HPLC to detect early-stage byproducts and adjust reaction conditions dynamically .

Q. How can researchers design experiments to probe the biological interactions of this compound with enzyme targets (e.g., kinases or GPCRs)?

  • Docking studies : Use software like AutoDock Vina to model interactions with active sites, focusing on the chloroacetamide moiety’s electrophilicity and the benzodioxepin ring’s π-stacking potential .
  • Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, correlating structural features (e.g., ethyl group) with half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.